3-[(4-chlorophenyl)methyl]-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-[(4-chlorophenyl)methyl]-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the spirocyclic intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyacetyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the spirocyclic core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-chlorophenyl)methyl]-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is being explored as a selective agonist for delta opioid receptors, which could have implications in pain management and addiction treatment.
Chemical Biology: Its unique structure allows for the exploration of spirocyclic compounds in biological systems, potentially leading to the discovery of new bioactive molecules.
Mechanism of Action
The compound exerts its effects primarily through interaction with delta opioid receptors. Upon binding to these receptors, it activates G-protein coupled receptor (GPCR) pathways, leading to downstream signaling events that modulate pain perception and other physiological responses . The molecular targets include the delta opioid receptor itself, and the pathways involved are primarily those associated with GPCR signaling .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-8-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(3-(pyridin-3-yl)propyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- methyl 2-(8-(4-acetamidobenzyl)-2,4-dioxo-1-phenethyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetate
- (+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC80)
- 4-[(αR)-α-((2S,5R*)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl]-N,N-diethylbenzamide (BW373U86)**
Uniqueness
What sets 3-[(4-chlorophenyl)methyl]-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its specific structural configuration, which confers high selectivity and potency for delta opioid receptors. This makes it a promising candidate for therapeutic applications where selective receptor targeting is crucial .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4/c1-25-11-14(22)20-8-6-17(7-9-20)15(23)21(16(24)19-17)10-12-2-4-13(18)5-3-12/h2-5H,6-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOQERKPZINBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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